2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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Overview
Description
2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminonicotinonitriles with various aldehydes or ketones, followed by cyclization to form the pyrido[4,3-d]pyrimidine core . Another approach includes the use of aminouracils and enones in a conjugate addition reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous extraction purification methods and crystallization techniques are often employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydrogenated forms, and substituted pyrido[4,3-d]pyrimidines .
Scientific Research Applications
2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anti-inflammatory, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer and other diseases . Additionally, its structural similarity to pteridines allows it to competitively inhibit dihydrofolate reductase, contributing to its antibacterial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
- 2-(4,7-dioxopyrido[2,3-d]pyrimidin-6-yl)acetanilides
- 2-(2,4,7-trioxopyrido[2,3-d]pyrimidin-6-yl)acetanilides
Uniqueness
2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C10H15N3O/c1-14-5-3-10-12-7-8-6-11-4-2-9(8)13-10/h7,11H,2-6H2,1H3 |
InChI Key |
PTOHQIYXYWSYLR-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NC=C2CNCCC2=N1 |
Origin of Product |
United States |
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